Cyclododecane, (1-ethoxyethoxy)-

Catalog No.
S3477528
CAS No.
389083-83-4
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclododecane, (1-ethoxyethoxy)-

CAS Number

389083-83-4

Product Name

Cyclododecane, (1-ethoxyethoxy)-

IUPAC Name

1-ethoxyethoxycyclododecane

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-17-15(2)18-16-13-11-9-7-5-4-6-8-10-12-14-16/h15-16H,3-14H2,1-2H3

InChI Key

CNANHJLQJZEVPS-UHFFFAOYSA-N

SMILES

CCOC(C)OC1CCCCCCCCCCC1

Canonical SMILES

CCOC(C)OC1CCCCCCCCCCC1

Description

The exact mass of the compound Cyclododecane, (1-ethoxyethoxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclododecane, (1-ethoxyethoxy)- is a chemical compound with the molecular formula C16H32O2C_{16}H_{32}O_2 and a molecular weight of approximately 256.43 g/mol. This compound is characterized by its unique structure, which includes a cyclododecane ring combined with an ethoxyethoxy functional group. The compound is known for its applications primarily in the fragrance industry, where it acts as a perfume fixative and enhancer, contributing to the complexity and depth of scent profiles in various perfumery compositions .

The synthesis of cyclododecane, (1-ethoxyethoxy)- can be achieved through a reaction involving cyclododecanol and ethyl vinyl ether in the presence of an acidic catalyst. This reaction typically proceeds in a single step, yielding the desired product after purification processes such as washing with aqueous sodium hydroxide and distillation under vacuum conditions to ensure high purity levels (up to 98.5%) .

The general reaction scheme can be summarized as follows:

Cyclododecanol+Ethyl Vinyl EtherAcidic CatalystCyclododecane 1 ethoxyethoxy \text{Cyclododecanol}+\text{Ethyl Vinyl Ether}\xrightarrow{\text{Acidic Catalyst}}\text{Cyclododecane 1 ethoxyethoxy }

The synthesis of cyclododecane, (1-ethoxyethoxy)- involves the following steps:

  • Starting Materials: Cyclododecanol and ethyl vinyl ether.
  • Catalysis: An acidic catalyst is utilized to facilitate the reaction.
  • Reaction Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield.
  • Purification: Post-reaction, the mixture is washed with a dilute sodium hydroxide solution, followed by solvent evaporation under vacuum and high-vacuum distillation to isolate the product .

Cyclododecane, (1-ethoxyethoxy)- has several applications, particularly in:

  • Perfume Industry: Used as a fixative to enhance the longevity and richness of fragrances.
  • Cosmetic Products: Incorporated into lotions, shampoos, and deodorants for fragrance enhancement.
  • Household Products: Utilized in detergents and air fresheners to improve scent profiles .

Research indicates that cyclododecane, (1-ethoxyethoxy)- interacts with other fragrance components to create complex olfactory experiences. Its ability to enhance woody notes makes it particularly valuable in formulating perfumes that require depth and richness. Comparative studies have shown that it can outperform traditional woody fragrance ingredients in terms of olfactory impact and duration .

Cyclododecane, (1-ethoxyethoxy)- shares similarities with several other compounds that also serve as fragrance fixatives or enhancers. Below are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
CyclododecaneC12H24C_{12}H_{24}A saturated cyclic hydrocarbon used in various applications but lacks functional groups for scent enhancement.
Iso E SuperC15H24C_{15}H_{24}A synthetic compound known for its woody notes; widely used in modern perfumery but does not offer the same complexity as cyclododecane, (1-ethoxyethoxy)-.
AmbroxanC12H20OC_{12}H_{20}OA well-known fragrance ingredient with ambergris-like scent; offers longevity but differs structurally from cyclododecane derivatives.
Ethyl VanillinC9H10O3C_{9}H_{10}O_3A flavoring agent that provides sweet notes; primarily used in food but also applicable in fragrances for sweetness enhancement.

Uniqueness

Cyclododecane, (1-ethoxyethoxy)- stands out due to its specific combination of a cyclic structure with an ethylene glycol ether group, allowing it to provide both fixative properties and enhance specific olfactory notes effectively. This dual functionality differentiates it from other similar compounds that may focus solely on either fixation or scent enhancement without achieving both simultaneously .

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

General Manufacturing Information

Cyclododecane, (1-ethoxyethoxy)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-07-26

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